Azido-PEG5-CH2CO2H

Catalog No.
S520281
CAS No.
217180-81-9
M.F
C12H23N3O7
M. Wt
321.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG5-CH2CO2H

CAS Number

217180-81-9

Product Name

Azido-PEG5-CH2CO2H

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C12H23N3O7

Molecular Weight

321.33

InChI

InChI=1S/C12H23N3O7/c13-15-14-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12(16)17/h1-11H2,(H,16,17)

InChI Key

CEACGPKHPWXRQF-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azido-PEG5-CH2CO2H

Description

The exact mass of the compound Azido-PEG5-CH2CO2H is 321.1536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Azide group

    This group can participate in a chemical reaction known as click chemistry. Click chemistry is a powerful tool for researchers because it is highly specific and efficient [National Institute of General Medical Sciences. Click Chemistry. ].

  • Carboxylic acid group

    This group can react with amine groups, which are present in many biological molecules [LibreTexts. Carboxylic Acids. ].

These properties make Azido-PEG5-CH2CO2H useful in various scientific research applications, including:

  • Antibody-drug conjugates (ADCs)

    Researchers can attach Azido-PEG5-CH2CO2H to both an antibody and a drug molecule. The azide group can then be used to link the antibody and drug together via click chemistry [MedChemExpress.com. Azido-PEG5-CH2CO2H | PROTAC/ADC Linker. ]. This creates a targeted therapy where the drug is delivered specifically to cells recognized by the antibody.

  • PROTACs (Proteolysis-targeting chimera)

    These molecules are designed to degrade specific proteins within a cell. Azido-PEG5-CH2CO2H can be used as a linker component in a PROTAC, connecting a molecule that targets a protein of interest to another molecule that recruits cellular machinery to degrade that protein [MedChemExpress.com. Azido-PEG5-CH2CO2H | PROTAC/ADC Linker. ].

  • Bioconjugation

    Azido-PEG5-CH2CO2H can be used to link various biomolecules together due to its reactive groups. This allows researchers to create novel probes for imaging or drug delivery applications [BroadPharm. Azido-PEG5-CH2CO2H, 217180-81-9. ].

Azido-PEG5-CH2CO2H is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a carboxylic acid group. This compound is particularly noted for its utility in bioconjugation and click chemistry, where it serves as a versatile linker due to its hydrophilic nature and ability to form stable triazole bonds through reactions with alkynes. The presence of the carboxylic acid group enhances its reactivity and solubility in aqueous environments, making it suitable for various biochemical applications .

The primary reaction involving Azido-PEG5-CH2CO2H is the click chemistry reaction, specifically the formation of 1,2,3-triazoles. This occurs when the azide group reacts with an alkyne, leading to a stable triazole linkage. The reaction can be represented as follows:

Azide+AlkyneTriazole\text{Azide}+\text{Alkyne}\rightarrow \text{Triazole}

This reaction is highly efficient and produces minimal by-products, making it advantageous for use in drug development and biomolecule modification .

Azido-PEG5-CH2CO2H exhibits significant biological activity due to its ability to facilitate the attachment of therapeutic agents to biomolecules. This property is particularly valuable in the context of antibody-drug conjugates (ADCs), where it serves as a linker that connects cytotoxic drugs to antibodies. The compound's hydrophilicity contributes to improved solubility and circulation time in biological systems, enhancing the efficacy of drug delivery systems .

The synthesis of Azido-PEG5-CH2CO2H typically involves the following steps:

  • Preparation of PEG Backbone: A suitable PEG derivative is chosen based on desired molecular weight.
  • Introduction of Azide Group: The azide functional group is introduced via nucleophilic substitution or other organic synthesis methods.
  • Carboxylic Acid Functionalization: The terminal carboxylic acid group is added through standard carboxylation techniques.

These methods ensure high purity and yield, which are critical for subsequent applications in bioconjugation .

Azido-PEG5-CH2CO2H has a wide range of applications, including:

  • Bioconjugation: Linking proteins, peptides, and other biomolecules.
  • Drug Delivery: Enhancing solubility and bioavailability of therapeutic agents.
  • Click Chemistry: Facilitating rapid and efficient conjugation reactions.
  • Surface Modification: Improving biocompatibility in various materials .

Studies on Azido-PEG5-CH2CO2H have demonstrated its effectiveness in forming stable conjugates with various biomolecules. Interaction studies often focus on:

  • Stability of Triazole Bonds: Evaluating how well the triazole linkages withstand physiological conditions.
  • Efficacy in Drug Delivery Systems: Assessing how effectively linked drugs target specific cells or tissues.

These studies highlight the compound's potential for improving therapeutic outcomes in clinical settings .

Azido-PEG5-CH2CO2H is part of a broader class of azide-functionalized PEG compounds that share similar structural features but differ in their terminal functional groups or molecular weights. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Azido-PEG5-NHSNHS esterReactive towards amines for bioconjugation
Azido-PEG5-methyl esterMethyl esterProvides hydrophobicity for certain applications
Azido-PEG5-HydrazideHydrazideUseful for specific bioconjugation strategies
Azido-PEG5-PFP esterPFP esterReactive towards amines and alcohols

The uniqueness of Azido-PEG5-CH2CO2H lies in its combination of hydrophilicity from the PEG backbone and reactivity from both the azide and carboxylic acid groups, allowing for versatile applications in both research and therapeutic contexts .

Purity

>97% (or refer to the Certificate of Analysis)

Exact Mass

321.1536

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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